N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide
Overview
Description
“N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide” is a chemical compound with the empirical formula C7H7IN2O2. Its molecular weight is 278.05 . It’s a solid substance .
Molecular Structure Analysis
The SMILES string of this compound isCC(=O)Nc1ccnc(I)c1O
. This provides a textual representation of the compound’s structure.
Scientific Research Applications
Potential Antiallergic Applications
Research has explored the antiallergic properties of compounds structurally related to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides. These compounds have been prepared and evaluated for their antiallergic potency, showing promising results in assays like the ovalbumin-induced histamine release assay. Such findings suggest potential applications of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in developing antiallergic agents (Menciu et al., 1999).
Advanced Oxidation Studies
In the realm of environmental science and pharmaceutical degradation, compounds like N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide could be subjects in advanced oxidation studies. Research on the advanced oxidation chemistry of similar compounds, such as paracetamol, under UV/H2O2 systems, has been conducted to understand their degradation pathways and by-products (Vogna et al., 2002).
Coordination Chemistry and Antioxidant Activity
The study of coordination complexes involving pyrazole-acetamide derivatives has shown significant antioxidant activity. These findings indicate that compounds like N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide could be valuable in synthesizing coordination complexes with potential applications in antioxidant therapies (Chkirate et al., 2019).
Imaging Agent Development
Compounds with structures similar to N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide have been evaluated as imaging agents, particularly for their binding to peripheral benzodiazepine receptors in the brain. Such studies underscore the potential of N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide in the development of novel imaging agents for neurological studies (Briard et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-(3-hydroxy-2-iodopyridin-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4(11)10-5-2-3-9-7(8)6(5)12/h2-3,12H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJKNNYTXMFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NC=C1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674055 | |
Record name | N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide | |
CAS RN |
1186310-97-3 | |
Record name | N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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